6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C₉H₉N₃S This compound is characterized by its unique thiopyrano-pyridine structure, which includes an amino group and a carbonitrile group
Preparation Methods
The synthesis of 6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-aryl-2-cyanoacrylamides with dithiomalondianilide in hot ethanol in the presence of morpholine This reaction yields the desired compound with moderate to good yields
Chemical Reactions Analysis
6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of 6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carbonitrile groups. These interactions can modulate biological pathways, leading to potential therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
6-Amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile: This compound has a similar structure but lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: . The unique thiopyrano-pyridine structure of this compound sets it apart from these similar compounds, potentially offering distinct advantages in certain research contexts.
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
6-amino-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3S/c10-3-8-7-1-2-13-5-6(7)4-12-9(8)11/h4H,1-2,5H2,(H2,11,12) |
InChI Key |
DATFWUPYLBMYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CN=C(C(=C21)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.